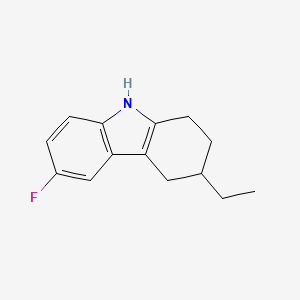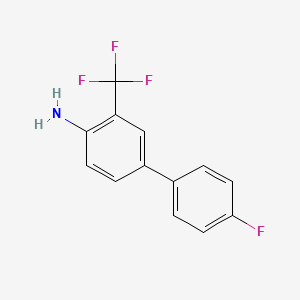
1H-Indazole-3-propanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Indazole-3-propanol is a heterocyclic compound that features an indazole ring fused with a propanol group. Indazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. The presence of the indazole ring, which contains two nitrogen atoms, makes these compounds particularly interesting for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1H-Indazole-3-propanol can be synthesized through various methods. One common approach involves the cyclization of ortho-substituted hydrazines with aldehydes or ketones. Another method includes the reduction of 3-nitroindazole derivatives using suitable reducing agents such as palladium on carbon (Pd/C) or Raney nickel under hydrogen atmosphere .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions: 1H-Indazole-3-propanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group in precursor compounds can be reduced to amines.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of catalysts like Pd/C or Raney nickel.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents are frequently employed.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Introduction of halogens, nitro groups, or sulfonic acid groups.
Applications De Recherche Scientifique
1H-Indazole-3-propanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials and as a precursor for various pharmaceuticals
Mécanisme D'action
The mechanism of action of 1H-Indazole-3-propanol involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites. The indazole ring’s nitrogen atoms play a crucial role in forming hydrogen bonds with the target proteins, thereby modulating their activity. This compound has been shown to affect pathways related to cell proliferation, apoptosis, and inflammation .
Comparaison Avec Des Composés Similaires
- 1H-Indazole-3-carboxaldehyde
- 1H-Indazole-3-amine
- 2H-Indazole
Comparison: 1H-Indazole-3-propanol is unique due to the presence of the propanol group, which imparts distinct physicochemical properties compared to its analogs. For example, 1H-Indazole-3-carboxaldehyde contains an aldehyde group, making it more reactive in condensation reactions. 1H-Indazole-3-amine, on the other hand, has an amine group, which can participate in different types of hydrogen bonding and nucleophilic substitution reactions .
Propriétés
Numéro CAS |
1268520-73-5 |
|---|---|
Formule moléculaire |
C10H12N2O |
Poids moléculaire |
176.21 g/mol |
Nom IUPAC |
3-(2H-indazol-3-yl)propan-1-ol |
InChI |
InChI=1S/C10H12N2O/c13-7-3-6-10-8-4-1-2-5-9(8)11-12-10/h1-2,4-5,13H,3,6-7H2,(H,11,12) |
Clé InChI |
TUAOYARZDJJOBA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(NN=C2C=C1)CCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


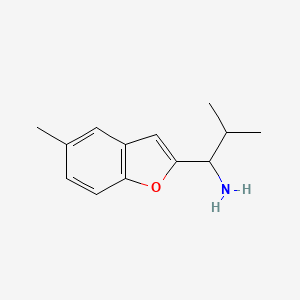
![1-Butanesulfonic acid, 4-[[(phenylmethoxy)carbonyl]amino]-](/img/structure/B13492869.png)
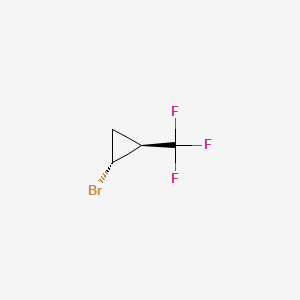

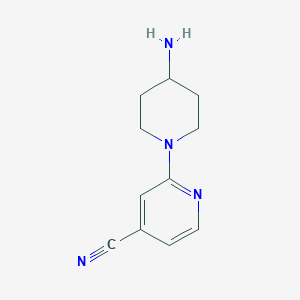

![Tert-butyl 3-[2-(aminooxy)-1,1-difluoroethyl]-3-methoxyazetidine-1-carboxylate](/img/structure/B13492913.png)
![1-benzyl-1,2,3-trimethyl-1H-benzo[e]indol-3-ium methyl sulfate](/img/structure/B13492918.png)
![Ethyl 2-fluoro-2-[1-(4-methoxyphenyl)ethenyl]pent-4-enoate](/img/structure/B13492924.png)
![2-[(3-Ethynylphenyl)amino]-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B13492932.png)
![7-(Aminomethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione hydrochloride](/img/structure/B13492933.png)

